molecular formula C18H23N3O5S B2930236 N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide CAS No. 1171852-30-4

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

Cat. No. B2930236
CAS RN: 1171852-30-4
M. Wt: 393.46
InChI Key: IRYOSKAHPXTJLM-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, commonly known as E-3810, is a novel small molecule inhibitor of the angiopoietin-Tie2 signaling pathway. The angiopoietin-Tie2 pathway plays a crucial role in the regulation of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer and other diseases.

Mechanism of Action

E-3810 works by selectively inhibiting the activity of the Tie2 receptor, which is activated by angiopoietin-1 and angiopoietin-2. The Tie2 receptor plays a crucial role in the regulation of angiogenesis, and its activation leads to the formation of new blood vessels. By inhibiting Tie2 activation, E-3810 prevents the formation of new blood vessels, thereby reducing the supply of nutrients and oxygen to the tumor and inhibiting its growth.
Biochemical and Physiological Effects:
E-3810 has been shown to have a potent anti-angiogenic effect in preclinical models of cancer, leading to the inhibition of tumor growth and metastasis. In addition, E-3810 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of E-3810 is its selectivity for the Tie2 receptor, which minimizes off-target effects and reduces the risk of toxicity. In addition, E-3810 has shown promising results in preclinical studies as an anti-angiogenic agent for the treatment of various types of cancer. However, one of the limitations of E-3810 is its limited solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the development of E-3810 as an anti-angiogenic agent for the treatment of cancer and other diseases. One of the areas of interest is the combination of E-3810 with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another area of interest is the development of E-3810 as a targeted therapy for specific types of cancer, based on the expression of the angiopoietin-Tie2 pathway in the tumor microenvironment. Finally, the development of novel formulations of E-3810 with improved solubility and bioavailability may enhance its clinical utility as an anti-cancer agent.

Synthesis Methods

The synthesis of E-3810 involves several steps, starting from the reaction of 2-ethoxyphenol with 2-chloroacetyl chloride to form 2-ethoxyphenyl-2-chloroacetate. This intermediate is then reacted with 2,3-dihydrofuran to form the corresponding furan derivative. The final step involves the reaction of the furan derivative with 4-methylpiperazine and sulfonyl chloride to form E-3810.

Scientific Research Applications

E-3810 has been extensively studied for its anti-angiogenic properties in various preclinical models of cancer, including breast, lung, ovarian, and pancreatic cancer. In these models, E-3810 has been shown to inhibit the growth and spread of tumors by blocking the angiopoietin-Tie2 pathway, which is essential for the formation of new blood vessels that supply nutrients and oxygen to the tumor.

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-3-25-15-7-5-4-6-14(15)19-18(22)16-8-9-17(26-16)27(23,24)21-12-10-20(2)11-13-21/h4-9H,3,10-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYOSKAHPXTJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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